

A Comprehensive Guide to the Spectroscopic Characterization of Bis(2-aminophenyl) sulfide

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Compound of Interest

Compound Name: Bis(2-aminophenyl) Sulfide

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This technical guide provides an in-depth overview of the spectroscopic data for **bis(2-aminophenyl) sulfide** (CAS 5873-51-8), a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate easy interpretation and replication of analytical methods.

Molecular Structure

IUPAC Name: 2,2'-Thiodianiline Molecular Formula: C₁₂H₁₂N₂S Molecular Weight: 216.30 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for **bis(2-aminophenyl) sulfide** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **bis(2-aminophenyl) sulfide**.

Table 1: ^1H NMR Spectroscopic Data for **Bis(2-aminophenyl) sulfide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.36	d	8.0	1H	Ar-H
7.22	t	8.0	2H	Ar-H
7.14 - 7.06	m	-	3H	Ar-H
6.77	d	2.0	1H	Ar-H
6.71	dd	8.0, 2.0	1H	Ar-H
4.35	br s	-	2H	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **Bis(2-aminophenyl) sulfide**

Chemical Shift (δ) ppm	Assignment
149.76	Ar-C
138.55	Ar-C
136.97	Ar-C
136.36	Ar-C
129.22	Ar-C
126.64	Ar-C
125.82	Ar-C
118.89	Ar-C
115.01	Ar-C
112.95	Ar-C

Note: The NMR data is based on spectra obtained from supporting information for a research publication.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **bis(2-aminophenyl) sulfide** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups (primary aromatic amine and thioether).

Table 3: Expected FT-IR Spectroscopic Data for **Bis(2-aminophenyl) sulfide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of -NH ₂
3100 - 3000	Medium	Aromatic C-H stretching
1650 - 1580	Strong	N-H bending (scissoring) of -NH ₂
1600 - 1450	Medium to Strong	Aromatic C=C stretching
1340 - 1250	Strong	Aromatic C-N stretching
~750	Strong	Out-of-plane C-H bending (ortho-disubstitution)
700 - 600	Weak to Medium	C-S stretching

Mass Spectrometry (MS)

A specific experimental mass spectrum for **bis(2-aminophenyl) sulfide** is not readily available. However, based on its molecular weight, the expected molecular ion peak and potential fragmentation patterns can be inferred.

Table 4: Expected Mass Spectrometry Data for **Bis(2-aminophenyl) sulfide**

m/z Ratio	Ion	Notes
216	[M] ⁺	Molecular ion peak
Predicted Fragments	Various	Fragmentation would likely involve cleavage of the C-S and C-N bonds, as well as loss of the amino group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ESC400 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. NMR multiplicities are reported using the following abbreviations: s: singlet, d: doublet, dd: double doublet, t: triplet, m: multiplet, br: broad.[1]

FT-IR Spectroscopy (General Protocol)

Infrared spectra are typically recorded on an FT-IR spectrometer. For a solid sample like **bis(2-aminophenyl) sulfide**, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is finely ground to a homogeneous powder and then compressed in a die under high pressure to form a transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

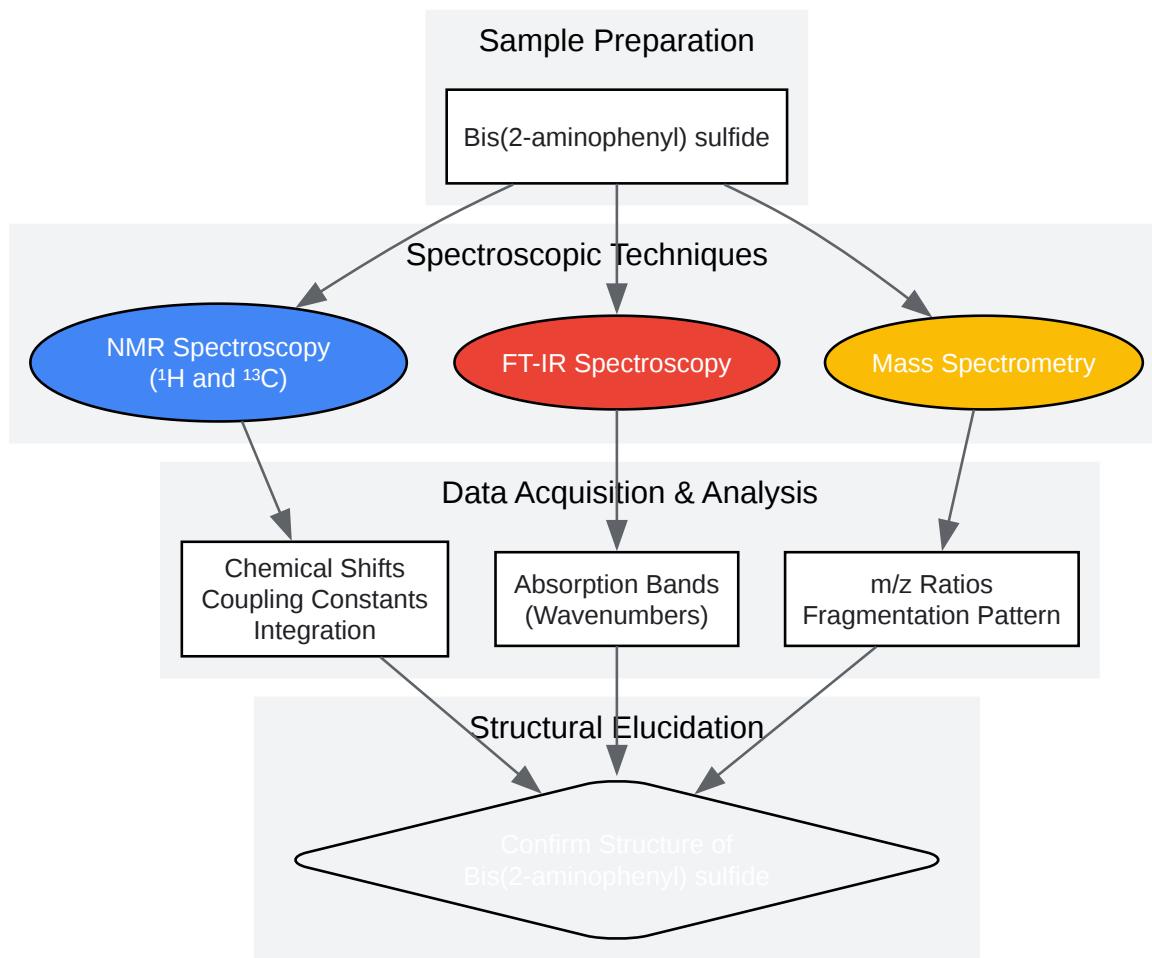
Mass Spectrometry (General Protocol)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **bis(2-aminophenyl) sulfide**.



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Caption: Workflow for the Spectroscopic Analysis of **Bis(2-aminophenyl) sulfide**.

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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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